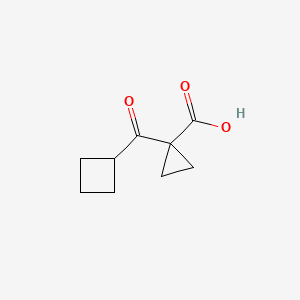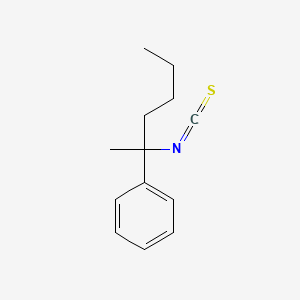
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is a compound that features both cyclobutane and cyclopropane rings, making it an interesting subject for chemical research. The presence of these strained ring systems can impart unique reactivity and properties to the molecule, which can be exploited in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclobutane and cyclopropane rings followed by their functionalization. One common method is the cyclopropanation of a suitable precursor, such as an alkene, using a reagent like diazomethane or a metal carbenoid. The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction involving an alkene and a suitable partner like a ketene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation and cycloaddition steps, as well as the development of efficient purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to break the ring systems.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out on the carbonyl carbon or on the ring systems using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing strained ring systems.
Biology: Its unique structure can be exploited in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The strained ring systems can also undergo ring-opening reactions, which can be exploited in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler compound with a single cyclopropane ring.
Cyclobutanecarboxylic acid: Contains a cyclobutane ring but lacks the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: A biologically active compound involved in ethylene biosynthesis in plants.
Uniqueness
1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both cyclobutane and cyclopropane rings, which impart distinct reactivity and properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and materials.
Propiedades
Número CAS |
923277-46-7 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(cyclobutanecarbonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7(6-2-1-3-6)9(4-5-9)8(11)12/h6H,1-5H2,(H,11,12) |
Clave InChI |
OMAPZBVFCHUIJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)




![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)




![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)

